molecular formula C4H5N3O2 B050548 5-Methyl-3-nitro-1h-pyrazole CAS No. 1048925-02-5

5-Methyl-3-nitro-1h-pyrazole

Cat. No.: B050548
CAS No.: 1048925-02-5
M. Wt: 127.1 g/mol
InChI Key: ASURMMBYYOJOTQ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a methyl group at position 5, and a nitro group at position 3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitro-1H-pyrazole typically involves the nitration of 5-methyl-1H-pyrazole. One common method includes the reaction of 5-methyl-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Methyl-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 5-Carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

5-Methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological targets. The methyl group can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-nitro-1H-pyrazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-Methyl-3-nitro-1H-pyrazole (CAS No. 1048925-02-5) is a heterocyclic compound characterized by the presence of a methyl group at the 5-position and a nitro group at the 3-position of the pyrazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C5_5H6_6N4_4O2_2
  • Molecular Weight : 126.12 g/mol
  • Structure : Contains a five-membered ring with two nitrogen atoms and substituents that enhance its reactivity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with a pyrazole scaffold, including this compound, may exhibit antimicrobial properties, potentially inhibiting various bacterial strains and fungi .
  • Antiparasitic Activity : Similar derivatives have shown effectiveness against parasitic nematodes, indicating that this compound could possess similar properties .
  • Pharmacological Applications : The compound's structural features suggest potential applications in drug discovery, particularly for conditions involving inflammation and pain management .

The biological activity of this compound is likely associated with its ability to interact with specific biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. This mechanism is common among nitro-containing compounds, which can affect various signaling pathways within cells .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives, including this compound:

  • Anthelmintic Activity : A study identified potent anthelmintic activity in pyrazole derivatives against Haemonchus contortus, suggesting that modifications in the pyrazole structure can significantly enhance efficacy against parasitic infections .
  • Synthetic Approaches : Various synthetic routes have been developed to produce this compound efficiently, often involving the reaction of hydrazines with carbonyl compounds under acidic or basic conditions .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents on the pyrazole ring can dramatically influence biological activity. For example, variations in the position and type of substituents (e.g., methyl vs. nitro) affect solubility and interaction with biological targets .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and related pyrazole compounds:

Compound NameStructure CharacteristicsUnique Features
This compound Methyl at position 5; Nitro at position 3Potential for diverse biological activity
1-Methylpyrazole Methyl at position 1Lacks nitro substitution; less reactive
3-Nitropyrazole Nitro at position 3Similar reactivity but different substitution pattern
4-Methylpyrazole Methyl at position 4Different position affects properties

Properties

IUPAC Name

3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURMMBYYOJOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955892
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34334-96-8, 1048925-02-5
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-nitro-1H-pyrazole
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Record name 5-methyl-3-nitro-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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